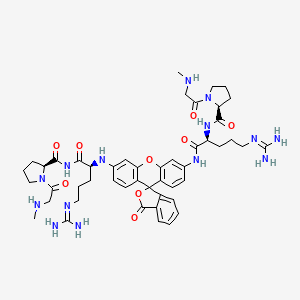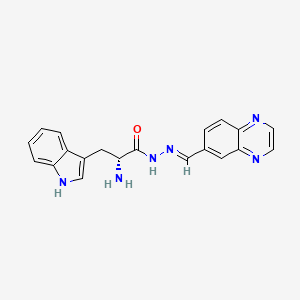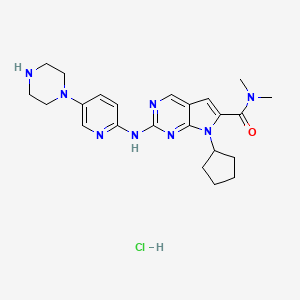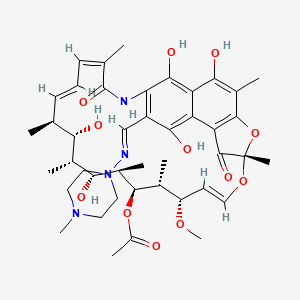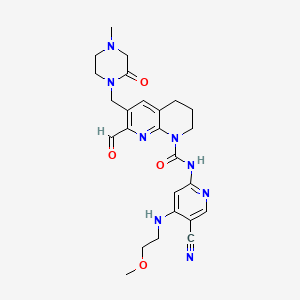
Roblitinib
Vue d'ensemble
Description
Ce composé a montré une activité antitumorale significative dans des modèles précliniques, en particulier dans les cancers induits par le facteur de croissance des fibroblastes 19 (FGF19) et la voie de signalisation FGFR4 . Le roblitinib a été principalement étudié pour son potentiel dans le traitement du carcinome hépatocellulaire et d'autres tumeurs solides exprimant FGFR4 .
Applications De Recherche Scientifique
Roblitinib has several scientific research applications, including:
Cancer Research: This compound has shown significant antitumor activity in preclinical models of hepatocellular carcinoma and other FGFR4-expressing tumors. It is being investigated in clinical trials for its potential to treat these cancers.
Biological Studies: The compound is used to study the role of FGFR4 signaling in various biological processes and diseases.
Drug Development: This compound serves as a lead compound for developing new FGFR4 inhibitors with improved selectivity and potency.
Safety and Hazards
Orientations Futures
Roblitinib is being studied as a potential treatment for FGF19-positive hepatocellular carcinoma . The redundancy of FGFR3 and FGFR4 are revealed as mechanisms of de novo resistance to FGFR4-selective inhibitors, supporting the clinical evaluation of pan-FGFR inhibitors for treating FGF19-positive hepatocellular carcinoma .
Mécanisme D'action
Target of Action
Roblitinib, also known as FGF401, is a potent, selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a transmembrane receptor with intracellular tyrosine kinase domains, and it plays a crucial role in several biological processes, including cell development, differentiation, survival, migration, angiogenesis, and carcinogenesis .
Mode of Action
This compound interacts with its primary target, FGFR4, by forming a reversible covalent bond . This interaction inhibits the growth of hepatocellular carcinoma (HCC) and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . The inhibition of FGFR4 by this compound results in the blockage of dysregulated cell signaling pathways, preventing abnormal cell proliferation .
Biochemical Pathways
This compound affects the FGF19-FGFR4 signaling pathway . This pathway is involved in the transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway . By inhibiting FGFR4, this compound blocks this pathway, thereby lowering the bile acids pool .
Pharmacokinetics
In a Phase 1–2 study, this compound demonstrated favorable pharmacokinetic characteristics . The recommended phase 2 dose (RP2D) was established as 120 mg once daily . This compound displayed favorable pharmacokinetic characteristics and no food effect when dosed with low-fat meals .
Result of Action
The inhibition of FGFR4 by this compound leads to a reduction in the growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical efficacy was observed in patients with hepatocellular carcinoma . Furthermore, this compound, alone or in combination with spartalizumab, had a manageable safety profile with adverse
Analyse Biochimique
Biochemical Properties
Roblitinib is a reversible, covalent, potent, and highly selective FGFR4 inhibitor . It shows excellent selectivity for the inhibition of FGFR4 versus the other FGFR paralogs and across the human kinome .
Cellular Effects
This compound has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB . It inhibits growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 with excellent selectivity over non-sensitive tumor models .
Molecular Mechanism
This compound features a covalent yet rapidly reversible mode of action that may reduce off-target related toxicity . It inhibits only FGFR4 in FGFR biochemical and mechanistic cellular assays .
Temporal Effects in Laboratory Settings
This compound displayed favorable PK characteristics and no food effect when dosed with low-fat meals . The recommended phase 2 dose was established as 120 mg qd .
Dosage Effects in Animal Models
This compound has shown remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models
Metabolic Pathways
This compound interacts with the FGF19/FGFR4 axis, which has a fundamental role in the enterohepatic bile acid/cholesterol system . It mediates FGF19 transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway, thereby lowering the bile acids pool .
Méthodes De Préparation
La synthèse du roblitinib implique plusieurs étapes clés, en commençant par un criblage à haut débit pour identifier les premiers succès. Le processus d'optimisation comprend la modification des dérivés d'amide de 2-formylquinoléine (2-FQA) pour améliorer la sélectivité et la puissance . La voie de synthèse implique les étapes suivantes :
Criblage à haut débit : Les premiers succès ont été identifiés par un criblage à haut débit de dérivés de 2-FQA.
Optimisation : Les dérivés de 2-FQA ont été optimisés en modifiant le cycle pyridyle de liaison à la charnière et d'autres groupes substituants pour améliorer la sélectivité pour FGFR4.
Synthèse finale : Le composé final, le this compound, a été synthétisé en incorporant des groupes fonctionnels spécifiques qui confèrent une sélectivité et une puissance élevées.
Analyse Des Réactions Chimiques
Le roblitinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxyéthyle.
Réduction : Le composé peut être réduit au niveau du groupe formyle pour former les dérivés alcooliques correspondants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués du this compound .
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique, notamment :
Recherche sur le cancer : Le this compound a montré une activité antitumorale significative dans des modèles précliniques de carcinome hépatocellulaire et d'autres tumeurs exprimant FGFR4. Il fait l'objet d'essais cliniques pour son potentiel à traiter ces cancers.
Études biologiques : Le composé est utilisé pour étudier le rôle de la signalisation FGFR4 dans divers processus biologiques et maladies.
Développement de médicaments : Le this compound sert de composé de tête pour développer de nouveaux inhibiteurs de FGFR4 avec une sélectivité et une puissance améliorées.
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'activité kinase de FGFR4. Le composé se lie de manière covalente mais réversible au résidu cystéine en position 552 (C552) dans le domaine kinase de FGFR4 . Cette liaison inhibe la phosphorylation des molécules de signalisation en aval, bloquant ainsi la voie de signalisation FGF19/FGFR4. L'inhibition de cette voie entraîne une réduction de la prolifération des cellules tumorales et une augmentation de l'apoptose dans les tumeurs exprimant FGFR4 .
Comparaison Avec Des Composés Similaires
Le roblitinib est unique parmi les inhibiteurs de FGFR en raison de sa forte sélectivité pour FGFR4. Les composés similaires comprennent :
Erdafitinib : Un inhibiteur pan-FGFR approuvé par la FDA pour le traitement du cancer de la vessie.
Pemigatinib : Un autre inhibiteur de FGFR qui cible FGFR1-3 et est approuvé pour le traitement du cholangiocarcinome.
Infigratinib : Un inhibiteur sélectif de FGFR1-3 utilisé dans le traitement du cholangiocarcinome.
La particularité du this compound réside dans son inhibition sélective de FGFR4, ce qui en fait un candidat prometteur pour le traitement des cancers induits par la signalisation FGFR4 .
Propriétés
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDKKZMPODMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708971-55-4 | |
| Record name | Roblitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roblitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROBLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)




